molecular formula C19H19ClN2O3S2 B2563622 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 922851-56-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2563622
CAS No.: 922851-56-7
M. Wt: 422.94
InChI Key: RXZTURWDENBXIA-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine. The process can be summarized as follows:

    Synthesis of 2-amino benzothiazole derivatives: This step involves the reaction of substituted anilines with carbon disulfide and bromine to form the benzothiazole ring.

    Coupling reaction: The 2-amino benzothiazole derivative is then coupled with a tosylated butanamide derivative in the presence of a base like piperidine to yield the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anticancer properties. It has shown inhibitory activity against enzymes like cyclooxygenase (COX) and has been evaluated for its ability to inhibit cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets. It is often used in molecular docking studies to understand its binding interactions with proteins.

    Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.

Comparison with Similar Compounds

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide can be compared with other benzothiazole derivatives, such as:

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar benzothiazole cores but differ in their side chains, which can affect their biological activities and applications.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also share the benzothiazole core but have different substituents, leading to variations in their pharmacological properties.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-12-5-7-14(8-6-12)27(24,25)11-3-4-17(23)21-19-22-18-13(2)15(20)9-10-16(18)26-19/h5-10H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZTURWDENBXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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